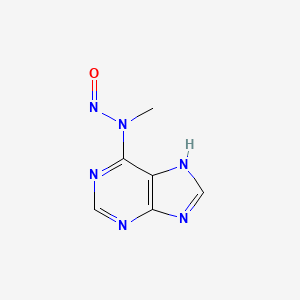

N-Methyl-N-nitroso-1H-purin-6-amine

Overview

Description

N-Methyl-N-nitroso-1H-purin-6-amine is a chemical compound with the molecular formula C6H7N5 . It is also known by other names such as Adenine, N-methyl-; N6-Methyladenine; 6- (Methylamino)purine; 6-Methyladenine; 6-Monomethylaminopurine; 6-MAP; N6-Monomethyladenine; NSC 11580; 6- (N-Methylamino)purine; methyl (purin-6-yl)amine .

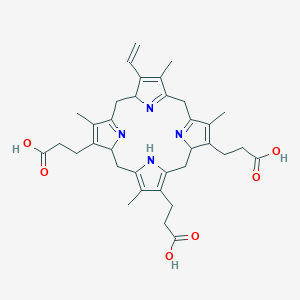

Molecular Structure Analysis

The molecular structure of N-Methyl-N-nitroso-1H-purin-6-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

N-Methyl-N-nitroso-1H-purin-6-amine has a molecular weight of 149.1533 . The physical properties such as melting point and boiling point are not available in the search results.Scientific Research Applications

Expedient Synthesis and Functionalization

A study by Senthamarai et al. (2018) highlights an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines. This process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, starting from inexpensive nitroarenes or amines. Such methodologies are crucial for the development of life-science molecules, indicating the importance of N-Methyl-N-nitroso-1H-purin-6-amine structures in regulating biological activities (Senthamarai et al., 2018).

Graphene-based Catalysts for Nitro Compound Reduction

Research by Nasrollahzadeh et al. (2020) discusses the role of graphene-based catalysts in the reduction of nitro compounds to amines, a transformation that is widely utilized in the synthesis of drugs, biologically active molecules, and other chemical entities. The study emphasizes the efficiency of these catalysts in enhancing the rate of nitro compound reduction, thereby underscoring the utility of N-Methyl-N-nitroso-1H-purin-6-amine derivatives in chemical synthesis (Nasrollahzadeh et al., 2020).

Olefin Hydroamination

Gui et al. (2015) present a method that links the carbon in an olefin to the nitrogen in a nitroaromatic compound, offering a new pathway to form carbon-nitrogen bonds, a fundamental aspect of pharmaceutical research. This study illustrates the potential of utilizing N-Methyl-N-nitroso-1H-purin-6-amine structures in the synthesis of secondary amines, showcasing the versatility of these compounds in chemical reactions (Gui et al., 2015).

Amine Functionalization and Tautomerism

Roggen and Gundersen (2008) explored the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to N-Methyl-N-nitroso-1H-purin-6-amine. Their work provides insights into the chemical behavior and applications of such compounds in the synthesis of analogs and derivatives, further emphasizing the relevance of these structures in synthetic organic chemistry (Roggen & Gundersen, 2008).

Catalysis and Methylation

Cui et al. (2014) investigated the N-methylation of amines and nitro compounds with CO2/H2, catalyzed by Pd/CuZrO(x) under mild conditions. This research illustrates the catalytic capabilities of N-Methyl-N-nitroso-1H-purin-6-amine structures in facilitating the methylation process, a crucial reaction in organic synthesis and industrial chemistry (Cui et al., 2014).

Future Directions

properties

IUPAC Name |

N-methyl-N-(7H-purin-6-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGDSKVENTDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=NC2=C1NC=N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020882 | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21928-82-5 | |

| Record name | N(6)-(methylnitroso)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitroso-1H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)

![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)